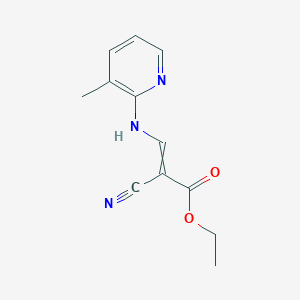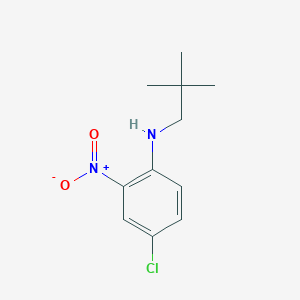
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate
Descripción general
Descripción
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate: is a diazo compound that features a nitrobenzyl group and a trimethylsilyloxy group. This compound is known for its reactivity and is used in various synthetic organic chemistry applications, particularly in the synthesis of complex molecules and intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate typically involves the following steps:
Preparation of Benzyl-2-diazoacetoacetate: This is achieved by reacting benzylacetoacetate with 2-naphthalene sulfonylazide in the presence of triethylamine in acetonitrile.
Silylation: The resulting benzyl-2-diazoacetoacetate is then silylated using hexamethyldisilazane to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate has several scientific research applications:
Chemistry: It is used as a synthon in the synthesis of complex organic molecules and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms involving diazo compounds.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds and structures. The nitrobenzyl group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
p-Nitrobenzyl 2-diazoacetoacetate: Similar in structure but lacks the trimethylsilyloxy group.
Benzyl-2-diazoacetoacetate: Similar but without the nitro group.
Methyl-2-diazoacetoacetate: Similar but with a methyl group instead of the nitrobenzyl group.
Uniqueness
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate is unique due to the presence of both the nitrobenzyl and trimethylsilyloxy groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules and intermediates.
Propiedades
Fórmula molecular |
C14H17N3O5Si |
|---|---|
Peso molecular |
335.39 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 2-diazo-3-trimethylsilyloxybut-3-enoate |
InChI |
InChI=1S/C14H17N3O5Si/c1-10(22-23(2,3)4)13(16-15)14(18)21-9-11-5-7-12(8-6-11)17(19)20/h5-8H,1,9H2,2-4H3 |
Clave InChI |
LEMJAGHQNCSAKL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Ethyl-9-methyl-13-[2-(pyridin-2-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8323955.png)



